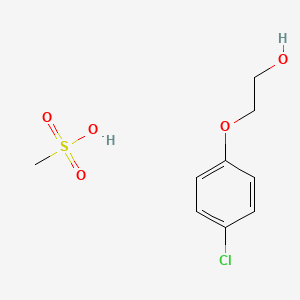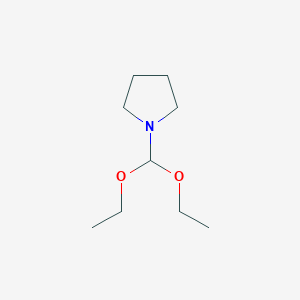
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- is a fatty acid derivative containing a tetrahydrofuran ring. This compound is known for its role as a migratory pheromone in sea lampreys, a species of jawless fish. The chemical structure of this compound includes multiple hydroxyl groups, which contribute to its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The chemical structure was elucidated by spectroscopies and confirmed by chemical synthesis and X-ray crystallography . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in scientific research. the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and hydroxylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying fatty acid derivatives and their reactions.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
The mechanism of action of 2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- involves its role as a migratory pheromone. The compound interacts with olfactory receptors in sea lampreys, stimulating their olfactory epithelium and guiding them towards suitable spawning streams . This interaction is highly specific, with the compound’s structure playing a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: Another fatty acid derivative with a tetrahydrofuran ring.
Other dihydroxylated tetrahydrofuran fatty acids: Similar in structure and function, often acting as pheromones in various species.
Uniqueness
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- is unique due to its specific role as a migratory pheromone in sea lampreys. Its structure, including the tetrahydrofuran ring and multiple hydroxyl groups, contributes to its specific biological activity and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
52535-92-9 |
|---|---|
Formule moléculaire |
C18H34O5 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
8-[3-hydroxy-5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-14(19)17-13-15(20)16(23-17)11-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |
Clé InChI |
FXZLDZNKMMKORQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CC(C(O1)CCCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)








![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)


![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
